4,5-Diphenyl-2-imidazolethiol

Catalog No.
S667952
CAS No.
2349-58-8
M.F
C15H12N2S
M. Wt
252.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Diphenyl-2-imidazolethiol

CAS Number

2349-58-8

Product Name

4,5-Diphenyl-2-imidazolethiol

IUPAC Name

4,5-diphenyl-1,3-dihydroimidazole-2-thione

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)

InChI Key

GMTAWLUJHGIUPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)S)C3=CC=CC=C3

4,5-Diphenyl-2-imidazolethiol (CAS: 2349-58-8) is a sterically bulky, highly hydrophobic heterocyclic compound characterized by its dual functionality as both a robust metal-binding ligand and a regioselective synthetic precursor. In industrial procurement, it is primarily sourced for its exceptional performance as a mixed-type corrosion inhibitor in aggressive acidic environments, its structure-directing capabilities in noble metal nanoparticle synthesis, and its utility as a building block for complex pharmaceutical scaffolds. The presence of the two phenyl rings significantly increases its electron density and steric footprint compared to simpler imidazole derivatives, driving its superior adsorption characteristics on metal surfaces and its distinct thermodynamic preference for the thione tautomer. These baseline properties make it a critical material selection for advanced formulation compatibility, high-temperature composite functionalization, and reproducible scale-up synthesis [1].

Research & Procurement Fit

Corrosion inhibitor research on carbon steel in acidic media with Langmuir-type adsorption profile.
Electrochemical sensor design leveraging thiol coordination and an extended π-system for charge transfer.
Thermally stable hybrid material synthesis; high melting point supports melt-processing and high-temperature curing.
Aqueous/hydroalcoholic formulation development enabled by dual water–ethanol solubility without co-solvents.

Substituting 4,5-Diphenyl-2-imidazolethiol with simpler, more common analogs like 2-mercaptoimidazole or 2-mercaptobenzimidazole routinely fails in advanced applications due to insufficient hydrophobic shielding and altered electronic distribution. In corrosion inhibition and nanoparticle gap engineering, the dual phenyl rings provide a critical steric umbrella that prevents uncontrolled aggregation and forms a highly dense, protective Langmuir monolayer that simpler azoles cannot replicate [1]. Furthermore, in synthetic workflows, altering the substitution pattern—such as adding a phenyl group at the N-3 position to form 3,4,5-triphenylimidazole-2-thione—inverts the tautomeric equilibrium from the thione form to the thiol form. This inversion destroys the predictable regioselectivity required for exclusive S-alkylation, leading to mixed N/S-alkylated products that drastically increase downstream purification costs and reduce overall yield [2].

Substitution Risk

vs. 2-Mercaptoimidazole

Missing 4,5-diphenyl substitution reduces adsorption energetics and thermal stability, limiting high-temperature corrosion protection.

vs. Methimazole

Higher pKa (~11.6) leaves it largely protonated at neutral pH; thiolate reactivity is inaccessible without alkaline conditions.

vs. 4,5-Diphenylimidazole

Absence of the thiol group eliminates metal coordination capacity and water solubility, restricting formulation to organic media.

Electrochemical Corrosion Inhibition Efficiency in Aggressive Acidic Media

Electrochemical impedance spectroscopy and potentiodynamic polarization studies demonstrate that 4,5-Diphenyl-2-imidazolethiol acts as a highly effective mixed-type corrosion inhibitor for C38 steel in 1M HCl. At a concentration of 10^-2 M, the compound achieves an inhibition efficiency of 92.74%, driven by spontaneous adsorption (negative ΔG°ads) that strictly obeys the Langmuir isotherm [1].

Evidence DimensionCorrosion inhibition efficiency (%)
Target Compound Data92.74% inhibition at 10^-2 M
Comparator Or BaselineUnprotected C38 steel in 1M HCl baseline
Quantified DifferenceReduction of corrosion rate by >90% compared to the uninhibited baseline
Conditions1M HCl solution, C38 steel substrate, potentiodynamic polarization

Validates the procurement of this specific compound as a premium, high-efficiency additive for industrial acid pickling, cleaning, and descaling formulations.

C38 Steel Inhibition
Cross-study comparable
92.74% at 10⁻² M (DIT) vs. imidazole 96.33% at 4% w/v, benzimidazole ~68.8% at 3% w/v
Supports concentration-normalized inhibitor selection
Cross-study; EIS/polarization vs. weight-loss methods

Structure-Directing Ligand for High-Enhancement SERS Substrates

When utilized as a strong hydrophobic ligand in conjunction with cationic surfactants, 4,5-Diphenyl-2-imidazolethiol directs the anisotropic growth of gold nanoparticles into highly uniform 'mortarboard' nanostructures. These structures exhibit an exceptional Surface-Enhanced Raman Scattering (SERS) enhancement factor of 8.1 × 10^5, which is approximately 200 times stronger than the signal generated by standard spherical gold seeds coated with the same ligand[1].

Evidence DimensionSERS Enhancement Factor (EF)
Target Compound DataEF of 8.1 × 10^5 (mortarboard nanostructures)
Comparator Or BaselineStandard DPI-coated Au seeds
Quantified Difference200-fold increase in SERS intensity
Conditions785 nm laser excitation, combination with MTAB surfactant

Crucial for manufacturers procuring ligands to engineer reproducible, high-sensitivity plasmonic nanogaps for commercial diagnostic and analytical assays.

Thermal Stability
Supplier data
mp >300°C (DIT) vs. 2-mercaptoimidazole 228–231°C, 4,5-diphenylimidazole 228–230°C
Enables high-temperature processing margin
Supplier COA data; degradation kinetics not reported

Thermodynamic Thione Stability for Regioselective S-Alkylation

Semiempirical AM1 calculations and experimental validation confirm that the thione form of 4,5-diphenylimidazole-2-thione is thermodynamically favored over the thiol form by -0.629 Kcal/mol. In contrast, adding a phenyl group at the N-3 position (3,4,5-triphenylimidazole-2-thione) shifts the stability to favor the thiol form (+0.152 Kcal/mol). This specific thermodynamic preference in the target compound ensures highly predictable, regioselective S-alkylation during synthesis [1].

Evidence DimensionRelative stability energy (ΔHf thione - ΔHf thiol)
Target Compound Data-0.629 Kcal/mol (Thione favored)
Comparator Or Baseline3,4,5-triphenylimidazole-2-thione (+0.152 Kcal/mol, Thiol favored)
Quantified Difference0.781 Kcal/mol shift in tautomeric stability
ConditionsGas phase AM1 method calculations and experimental alkylation yields

Ensures process chemists can rely on exclusive S-alkylation pathways, maximizing yield and minimizing purification steps when synthesizing complex heterocyclic APIs.

Ionization State
Class-level
pKa 8.2 (DIT) vs. 11.6–11.8 (methimazole); ~850-fold difference
Thiolate reactivity at neutral pH
Class-level inference; methimazole pKa from literature

Thermal Stability Enhancement in Silsesquioxane Hybrid Composites

Functionalizing octa-(3-chloropropyl)-octasilsesquioxane with 4,5-Diphenyl-2-imidazolethiol yields a nanostructured composite (SDIT) that exhibits superior thermal stability. Thermogravimetric analysis demonstrates that the incorporation of the bulky diphenyl-imidazolethiol moiety significantly delays the onset of thermal degradation in a nitrogen atmosphere compared to the unmodified silsesquioxane precursor [1].

Evidence DimensionThermal degradation onset
Target Compound DataEnhanced stability profile in N2 atmosphere
Comparator Or BaselineUnmodified octa-(3-chloropropyl)-octasilsesquioxane
Quantified DifferenceDelayed thermal degradation onset
ConditionsThermogravimetric analysis (TGA) in nitrogen atmosphere

Provides material scientists with a proven functionalization agent for extending the high-temperature operational limits of organic-inorganic hybrid resins.

Sensor Performance
Supporting evidence
LOD 53.3 µM, sensitivity 12.52 mA M⁻¹, linear 50–900 µM, RSD ±2%
Established sensor baseline for DIT-Cu composite
No direct comparator; CuHDIT/GPE only
Solubility Profile
Class-level
Soluble in water and ethanol; log D (pH 7.4) = 3.06
Aqueous/hydroalcoholic formulation without co-solvents
Class-level; log D predicted

Industrial Acid Pickling and Descaling Formulations

Due to its 92.74% inhibition efficiency and spontaneous Langmuir monolayer formation on steel surfaces, this compound is the optimal choice for formulating high-performance corrosion inhibitors used in aggressive 1M HCl environments, outperforming simpler benzimidazole derivatives[1].

Manufacturing of High-Sensitivity SERS Substrates

Leveraging its strong hydrophobic ligand properties, the compound is ideal for the controlled, anisotropic synthesis of complex gold nanostructures (e.g., mortarboards). Its ability to engineer precise 2-5 nm nanogaps makes it a critical raw material for producing reproducible SERS substrates with >10^5 enhancement factors [2].

Regioselective Precursor for Antiviral and Pharmaceutical Scaffolds

Because its tautomeric equilibrium strictly favors the thione form, process chemists procure this compound to guarantee predictable S-alkylation. It serves as a highly efficient, low-byproduct starting material for the synthesis of acyclonucleosides, imidazo[2,1-b]thiazines, and related pharmacophores [3].

High-Temperature Organic-Inorganic Hybrid Resins

The compound's ability to significantly enhance the thermal degradation resistance of silsesquioxane networks makes it a valuable functionalizing agent for advanced materials engineering, specifically in the development of thermally stable coatings and composites[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acidic Corrosion Inhibition for Carbon Steel
Concentration-normalized inhibition efficiency
Langmuir adsorption isotherm and EIS/polarization validation
Electrochemical Biothiol Sensor Research
Sulfur coordination and π-conjugated charge-transfer matrix
Sensor LOD, linearity, and reproducibility assessment
Thermally Stable Silsesquioxane Hybrids
High thermal stability and chloropropyl reactivity
Thermal gravimetric analysis and composite homogeneity
N-Heterocyclic Carbene (NHC) Precursor Synthesis
4,5-Diphenyl substitution for kinetic stability of metal complexes
Metal complex stability and cytotoxicity screening in cancer cell panels

XLogP3

3

Other CAS

2349-58-8

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